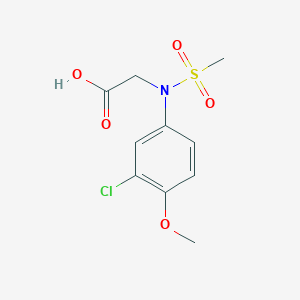![molecular formula C15H15ClN4O2 B2636982 2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide CAS No. 338975-93-2](/img/structure/B2636982.png)
2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide is a chemical compound with the molecular formula C15H15ClN4O2 . It has a molecular weight of 318.76.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Novel Synthesis Methods
2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide serves as an important intermediate in various synthesis pathways. A novel synthetic route for a similar compound, 2-Chloro-N,N-dimethylnicotinamide, has been explored using propargyl alcohol and dipropylamine, yielding a high purity product. This method boasts advantages like readily available raw materials, simple operations, and minimal waste, making it valuable for industrial-scale applications (Du Xiao-hua, 2013).
Intermediate for Herbicides
2-Aminosulfonyl-N,N-dimethylnicotinamide, a key intermediate for the herbicide nicosulfuron, is synthesized using 2-chloronicotinic acid as a starting material. This synthesis involves sulfhydrylation by thiourea and has not been previously reported in domestic literature, indicating a unique approach in herbicide production (Peng Xue-wei, 2011).
Diverse Chemical Reactions
The compound and its derivatives are involved in various chemical reactions. For instance, 2-Oxo-3-(indol-3-yl)propanonitrile reacts with dimethylformamide dimethylacetal to yield enaminonitrile, which further reacts with 4-chloroaniline to produce specific phenylaminoacrylonitrile derivatives (Tayseer A. Abdallah, 2007).
Biological and Antibacterial Applications
Antibacterial Activity
Certain derivatives of 2-substituted 3-cyano-4,6-dimethylpyridine have been synthesized and discussed for their biological activity. The creation of thienopyridine derivatives through alkylation and cyclization processes, followed by diazotization and reaction with various compounds, has shown antibacterial properties. The activity of these compounds was specifically evaluated against Gram-positive and Gram-negative bacteria (F. Yassin, 2009).
Synthesis of Pharmaceutical Compounds
3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine has been utilized in synthesizing novel heterocycles of pharmaceutical interest. The starting material's reaction with various compounds led to the formation of innovative ring systems, showcasing the potential of this compound in developing new pharmaceuticals (M. Metwally et al., 2008).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound are not provided in the search results . It’s crucial to handle all chemical compounds with appropriate safety measures.
Relevant Papers Unfortunately, the search results do not provide specific papers related to 2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide . For a more comprehensive analysis, a thorough literature review would be required.
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O2/c1-8-6-9(2)18-14(12(8)13(17)21)20-15(22)19-11-5-3-4-10(16)7-11/h3-7H,1-2H3,(H2,17,21)(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSSQOJLTSJNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC(=O)NC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3-Chloroanilino)carbonyl]amino}-4,6-dimethylnicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furohydrazide](/img/structure/B2636905.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide](/img/structure/B2636909.png)
![4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2636910.png)




![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2636916.png)
![Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate](/img/structure/B2636917.png)
![2-Methoxy-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2636919.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2636921.png)
